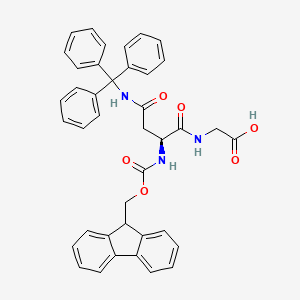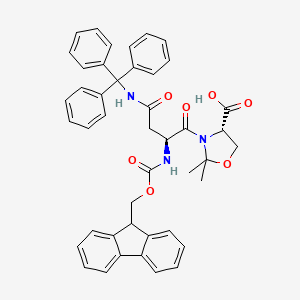![molecular formula C42H59N5O11S B7909819 N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-[15-(biotinamido)-4,7,10,13-tetraoxa-pentadecanoyl]-L-lysine](/img/structure/B7909819.png)
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-[15-(biotinamido)-4,7,10,13-tetraoxa-pentadecanoyl]-L-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-[15-(biotinamido)-4,7,10,13-tetraoxa-pentadecanoyl]-L-lysine is a complex organic compound that combines the properties of a fluorenylmethyloxycarbonyl (Fmoc) protecting group with a biotin moiety. This compound is particularly useful in biochemical and pharmaceutical research due to its dual functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of the amino group using the Fmoc group. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. Subsequent steps involve the attachment of the biotin moiety through a linker, often using activated esters or carbodiimides to facilitate the coupling reaction.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of automated peptide synthesizers and high-throughput purification techniques such as HPLC (High-Performance Liquid Chromatography).
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the biotin moiety.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur at various positions, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation products might include biotin derivatives with altered oxidation states.
Reduction products could involve the reduction of the biotin moiety or other functional groups.
Substitution products would depend on the specific nucleophiles or electrophiles used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and peptide chemistry.
Biology: Employed in the study of protein interactions and enzyme assays.
Medicine: Potential use in drug delivery systems and diagnostic tools.
Industry: Utilized in the development of biotin-based sensors and bioconjugation techniques.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the interaction of the biotin moiety with specific molecular targets such as biotin receptors or enzymes. The Fmoc group serves as a protecting group, ensuring that the amino group remains unreactive until the desired stage of the synthesis or application.
Molecular Targets and Pathways:
Biotin Receptors: The biotin moiety can bind to biotin receptors on cell surfaces, facilitating cellular uptake or signaling.
Enzymes: The compound can interact with enzymes that recognize biotin, influencing various biochemical pathways.
Comparison with Similar Compounds
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-lysine: Similar structure but lacks the biotin moiety.
Biotin-PEG-L-lysine: Similar biotin moiety but different linker structure.
Uniqueness: The uniqueness of this compound lies in its combination of the Fmoc protecting group with the biotin moiety, providing dual functionality that is valuable in both synthetic chemistry and biological applications.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H59N5O11S/c48-37(15-6-5-14-36-39-35(28-59-36)45-41(52)47-39)44-18-20-55-22-24-57-26-25-56-23-21-54-19-16-38(49)43-17-8-7-13-34(40(50)51)46-42(53)58-27-33-31-11-3-1-9-29(31)30-10-2-4-12-32(30)33/h1-4,9-12,33-36,39H,5-8,13-28H2,(H,43,49)(H,44,48)(H,46,53)(H,50,51)(H2,45,47,52)/t34-,35?,36?,39?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYHBAKBBQCIDX-KQICPCTDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H59N5O11S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
842.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-[(E)-but-2-enyl]-3-methyl-5-oxocyclopent-2-ene-1-carboxylate](/img/structure/B7909742.png)
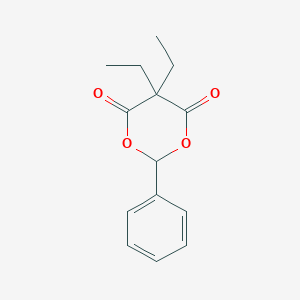
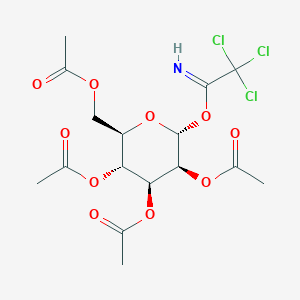
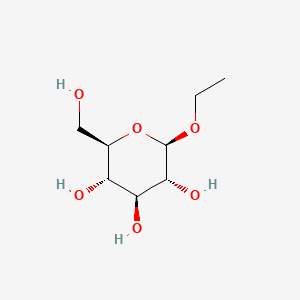
![(3aS,6S,7aS)-8,8-Dimethylhexahydro-1H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide](/img/structure/B7909765.png)
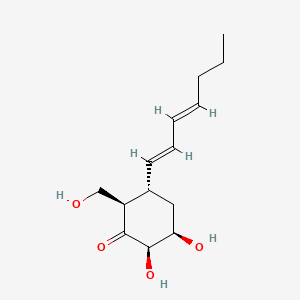
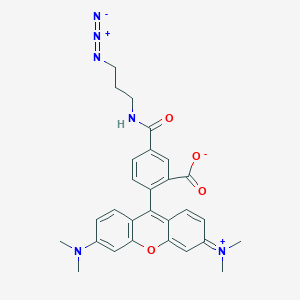


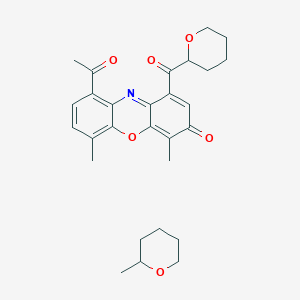
![5-[(2R,3S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid](/img/structure/B7909800.png)
